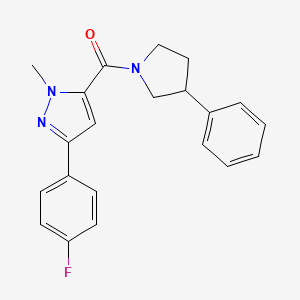![molecular formula C20H22F3NO3S B6505291 N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396767-11-5](/img/structure/B6505291.png)
N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, also known as PFOS, is an organosulfur compound belonging to the family of sulfonamides. It is a colorless, crystalline solid with a melting point of 39 °C. PFOS is widely used in industrial and commercial applications due to its unique properties, including its low volatility, low water solubility, and high thermal stability. PFOS has been used in a variety of applications, including firefighting foams, water repellents, and surfactants.
作用机制
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids and other lipids. It is also believed to interfere with the function of certain proteins in the body, such as enzymes involved in the production of energy. In addition, N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has been shown to interfere with the function of certain hormones, such as cortisol, and to disrupt the normal functioning of the endocrine system.
Biochemical and Physiological Effects
N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to interfere with the normal functioning of the endocrine system, to disrupt the normal functioning of the immune system, and to interfere with the normal metabolism of fatty acids and other lipids. In addition, N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has been shown to be toxic to aquatic organisms, to cause reproductive and developmental effects in animals, and to be a potential carcinogen in humans.
实验室实验的优点和局限性
The use of N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide in laboratory experiments has several advantages. It is a relatively stable compound with a low volatility and low water solubility, making it suitable for use in a wide range of experiments. In addition, N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are also several limitations to the use of N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide in laboratory experiments. It is toxic to aquatic organisms and can cause reproductive and developmental effects in animals, and it is a potential carcinogen in humans. In addition, N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can interfere with the normal functioning of the endocrine system and the normal metabolism of fatty acids and other lipids.
未来方向
N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research, and there are many potential future directions for its use. One potential future direction is the development of new methods for synthesizing N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide. Additionally, further research into the biochemical and physiological effects of N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide could lead to the development of new drugs and treatments. Another potential future direction is the development of new methods for detecting and measuring N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide in the environment. Finally, further research into the mechanisms of action of N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide could lead to the development of new methods for controlling its toxicity.
合成方法
N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can be synthesized through a variety of methods, including direct sulfonation of the corresponding phenyl oxan-4-ylmethyl derivative, reaction of trifluoromethyl phenol with chlorosulfonic acid, and reaction of trifluoromethyl phenol with sulfur trioxide in acetic anhydride. The most commonly used method is the direct sulfonation of the corresponding phenyl oxan-4-ylmethyl derivative. This method involves the reaction of 4-phenyloxan-4-ylmethyl chloride with sodium sulfite in the presence of a sulfonating agent, such as sulfuric acid or chlorosulfonic acid.
科学研究应用
N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used to study the effects of environmental pollutants and to investigate the mechanisms of action of various drugs. N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has been used to study the effects of environmental pollutants on aquatic organisms, to investigate the mechanisms of action of various drugs, and to study the effects of drugs on the human body. In addition, N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has been used to study the mechanism of action of certain antibiotics and to investigate the effects of certain drugs on the immune system.
属性
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3S/c21-20(22,23)18-8-6-16(7-9-18)14-28(25,26)24-15-19(10-12-27-13-11-19)17-4-2-1-3-5-17/h1-9,24H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBVQGVIGFVDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6505217.png)
![4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole](/img/structure/B6505226.png)
![4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole](/img/structure/B6505237.png)
![N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6505243.png)
![ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate](/img/structure/B6505250.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6505264.png)
![4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6505267.png)
![1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6505268.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505285.png)
![3-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6505286.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B6505306.png)
![N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6505313.png)
![N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B6505321.png)